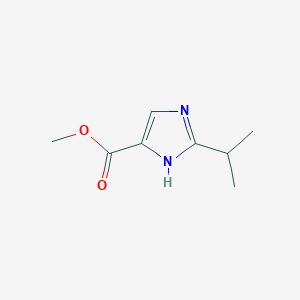

Methyl 2-isopropyl-1H-imidazole-4-carboxylate

Descripción

Propiedades

IUPAC Name |

methyl 2-propan-2-yl-1H-imidazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-5(2)7-9-4-6(10-7)8(11)12-3/h4-5H,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTORDFSBXDPJNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(N1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-isopropyl-1H-imidazole-4-carboxylate can be achieved through a multi-step process. One common method involves the reaction of 2-isopropyl-1H-imidazole with chloroformate to form 2-isopropyl-1H-imidazole-4-carboxylic acid. This intermediate is then esterified with methanol under basic conditions to yield Methyl 2-isopropyl-1H-imidazole-4-carboxylate .

Industrial Production Methods

In industrial settings, the production of Methyl 2-isopropyl-1H-imidazole-4-carboxylate typically involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-isopropyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can yield different imidazole-based products.

Substitution: The ester group in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction can produce various imidazole-based alcohols or amines.

Aplicaciones Científicas De Investigación

Methyl 2-isopropyl-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is utilized in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of Methyl 2-isopropyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

To contextualize Methyl 2-isopropyl-1H-imidazole-4-carboxylate, comparisons are drawn to structurally related imidazole derivatives:

Key Differences

Steric Effects : The isopropyl group at the 2-position in Methyl 2-isopropyl-1H-imidazole-4-carboxylate introduces greater steric hindrance compared to smaller substituents (e.g., methyl or hydrogen). This affects its ability to coordinate with metal ions or engage in supramolecular interactions.

Electronic Effects : The electron-withdrawing ester group at the 4-position reduces the basicity of the imidazole nitrogen atoms compared to free carboxylic acid analogues (e.g., 2-Methyl-1H-imidazole-4-carboxylic acid).

Solubility : Ester derivatives generally exhibit lower water solubility than their carboxylic acid counterparts, limiting their utility in aqueous reactions but improving lipid membrane permeability.

Research Findings

- Coordination Chemistry : Analogues like 2-Methyl-1H-imidazole-4-carboxylic acid are widely used in metal-organic frameworks (MOFs) due to their dual functional groups, whereas Methyl 2-isopropyl-1H-imidazole-4-carboxylate’s steric bulk may restrict such applications .

- Biological Activity : Imidazole esters are precursors to bioactive molecules. For example, methylation of the carboxylate group in similar compounds has been shown to modulate pharmacokinetic properties in drug candidates.

Actividad Biológica

Methyl 2-isopropyl-1H-imidazole-4-carboxylate is a compound belonging to the class of imidazole derivatives, which are known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications supported by recent research findings.

Chemical Structure and Properties

Methyl 2-isopropyl-1H-imidazole-4-carboxylate has the following chemical structure:

- Molecular Formula : C8H12N2O2

- Molecular Weight : 168.19 g/mol

- Structure : Contains an imidazole ring with an isopropyl group at the second position and a methyl ester at the fourth position.

This unique structure contributes to its biological activity and potential applications in pharmaceuticals and organic synthesis .

Imidazole derivatives, including methyl 2-isopropyl-1H-imidazole-4-carboxylate, exert their effects through various biochemical pathways:

- Enzyme Interaction : These compounds can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to altered enzyme activity.

- Protein Binding : They may interact with specific proteins, affecting their function and stability, which can influence cellular processes.

- Gene Expression : Some imidazole derivatives have been shown to modulate gene expression, potentially impacting cell growth and proliferation .

Biological Activities

Research indicates that methyl 2-isopropyl-1H-imidazole-4-carboxylate exhibits several notable biological activities:

Antimicrobial Activity

Imidazole derivatives have been studied for their antimicrobial properties. For instance, related compounds have shown effectiveness against various pathogens, including bacteria and fungi. A study highlighted that certain imidazole derivatives displayed significant inhibitory activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.781 to 1.562 μg/mL .

Anticancer Potential

The anticancer properties of imidazole derivatives are of particular interest. Research has demonstrated that compounds similar to methyl 2-isopropyl-1H-imidazole-4-carboxylate can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). For example, some derivatives showed IC50 values as low as 0.12 μM against cancer cell lines, indicating potent cytotoxic effects .

Antiviral Properties

There is emerging evidence suggesting that imidazole-based compounds may possess antiviral properties, particularly against orthopoxviruses. This potential opens avenues for further research into developing antiviral agents based on this scaffold .

Case Studies and Research Findings

Several studies have explored the biological activity of methyl 2-isopropyl-1H-imidazole-4-carboxylate and its analogs:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-isopropyl-1H-imidazole-4-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from imidazole precursors. A common approach includes cyclocondensation of α-keto esters with amidines or urea derivatives under acidic or basic conditions. For example, substituting the isopropyl group may require alkylation of a pre-formed imidazole core using 2-bromopropane in the presence of a base like K₂CO₃. Reaction temperature (25–80°C), solvent polarity (e.g., ethanol vs. DMF), and stoichiometry (1:1.2 molar ratio of reactants) critically affect yield and purity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the isopropyl and ester substituents. For example, the methyl ester group typically appears as a singlet at ~3.8 ppm in ¹H NMR. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy confirms carbonyl (C=O) stretching at ~1700 cm⁻¹. X-ray crystallography (using SHELX programs) resolves 3D conformation, particularly for studying steric effects of the isopropyl group .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies recommend storing the compound in anhydrous conditions (desiccator, argon atmosphere) at –20°C to prevent ester hydrolysis. Accelerated degradation tests (e.g., 40°C/75% relative humidity for 30 days) with HPLC monitoring can identify decomposition products, such as free carboxylic acid derivatives .

Advanced Research Questions

Q. How can conflicting crystallographic data on imidazole derivatives be resolved during structural refinement?

- Methodological Answer : Discrepancies in bond lengths or angles may arise from twinning or disorder in the crystal lattice. Use SHELXL’s TWIN/BASF commands to model twinning and PART/SUMP to address disorder. Validate refinements with R-factor convergence (<5%) and Hirshfeld surface analysis to ensure electron density maps align with expected stereochemistry .

Q. What strategies optimize regioselectivity in introducing the isopropyl group during synthesis?

- Methodological Answer : Regioselectivity challenges arise due to competing N- vs. C-alkylation. Employ directing groups (e.g., Boc protection on the imidazole nitrogen) to favor C-2 substitution. DFT calculations (Gaussian 09, B3LYP/6-31G*) can predict transition-state energies for alkylation pathways. Experimental validation via kinetic studies (monitoring by TLC/GC-MS) identifies optimal catalysts (e.g., Pd(OAc)₂ for cross-coupling) .

Q. How do steric effects of the isopropyl group influence biological interactions with enzymes?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) reveal that the isopropyl group’s steric bulk may hinder binding to flat active sites (e.g., cytochrome P450 enzymes) but enhance affinity to hydrophobic pockets (e.g., kinase ATP-binding domains). Competitive inhibition assays (IC₅₀ measurements) and surface plasmon resonance (SPR) quantify binding kinetics. Comparative studies with methyl or cyclopropyl analogs further clarify structure-activity relationships .

Q. What statistical methods resolve contradictions in bioactivity data across different assay platforms?

- Methodological Answer : Use multivariate analysis (PCA or PLS regression) to identify assay-specific variables (e.g., cell line viability vs. enzymatic activity). Normalize data using Z-scores or fold-change relative to controls. Meta-analysis frameworks (RevMan, Cochrane) aggregate results from independent studies, weighting for sample size and assay sensitivity. Reproducibility is validated via Bland-Altman plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.